

Ridaforolimus administration schedule 5 days per week

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Compound Focus: Ridaforolimus

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Ridaforolimus Application Notes and Protocols

Recommended Administration Schedules

The standard oral administration schedule for **ridaforolimus** in clinical trials is **40 mg once daily for 5 consecutive days, followed by 2 days off each week** (often denoted as QDx5/week), repeated in 28-day cycles [1] [2] [3]. This schedule was established to optimize tolerability while maintaining therapeutic efficacy.

An earlier intravenous (IV) formulation was also studied, typically administered at **12.5 mg as a 30-minute IV infusion, once daily for 5 consecutive days every 2 weeks** (within a 28-day cycle) [4] [5]. The table below summarizes the primary dosing regimens.

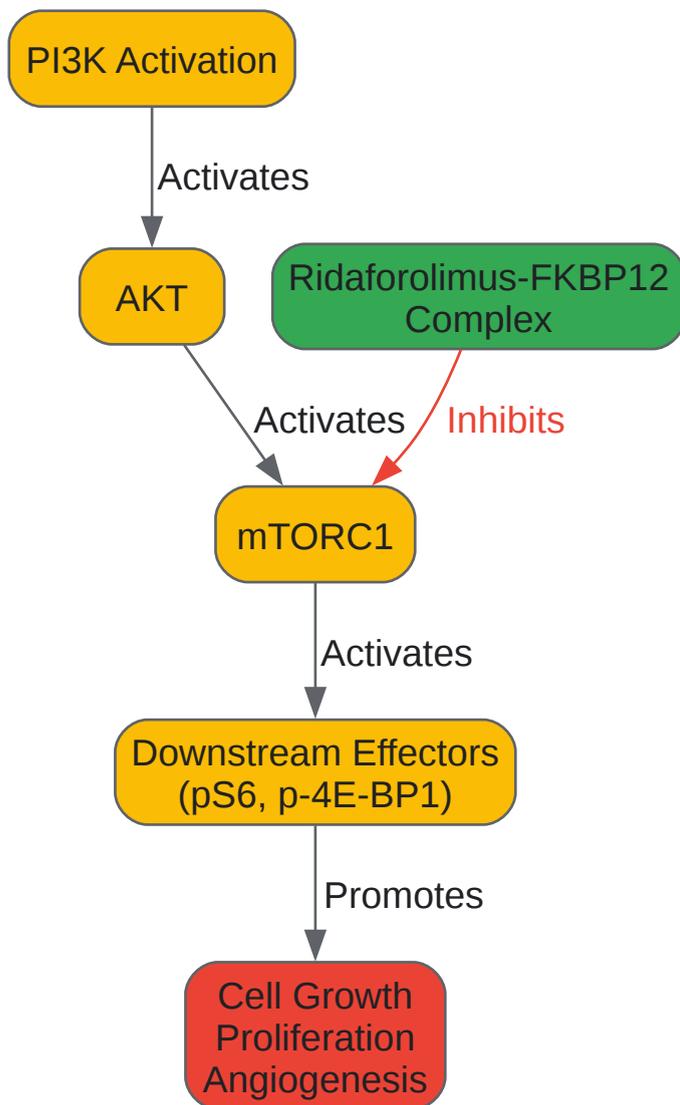
Formulation	Recommended Dose & Schedule	Cycle Duration	Key Clinical Context
Oral	40 mg, once daily for 5 consecutive days, then 2 days off [1] [2] [3]	28-day cycles	Metastatic soft-tissue and bone sarcomas (maintenance); advanced endometrial cancer; other solid tumors

Formulation	Recommended Dose & Schedule	Cycle Duration	Key Clinical Context
Intravenous (IV)	12.5 mg, 30-min IV infusion, once daily for 5 days every 2 weeks [4] [5]	28-day cycles	Early-phase trials across various advanced malignancies

Mechanism of Action and Signaling Pathway

Ridaforolimus is a **non-prodrug rapalog** and a selective inhibitor of the mammalian target of rapamycin (mTOR) [1] [3]. It specifically forms a complex with FKBP12, which then directly binds to and inhibits mTOR complex 1 (mTORC1). This inhibition leads to downstream effects on critical cellular processes [1] [3].

The following diagram illustrates the key signaling pathway affected by **ridaforolimus**:



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The inhibition of mTORC1 by **ridaforolimus** leads to:

- **Reduced Phosphorylation:** Downregulation of key downstream markers like phosphorylated ribosomal protein S6 (pS6) and phosphorylated 4E binding protein-1 (p-4E-BP1), which are crucial for protein synthesis and cell cycle progression [1] [3].
- **Cellular Effects:** Results in cell cycle arrest, reduced cell size, and antiangiogenic effects [1].

Clinical Trial Evidence and Efficacy Data

The 5-days-on, 2-days-off oral schedule has been evaluated across numerous cancer types, both as a single agent and in combination therapy. Key clinical evidence is summarized below.

Cancer Type	Phase	Regimen	Primary Endpoint Results	Key Findings & References
Soft Tissue & Bone Sarcoma	Phase III	Oral, 40 mg QDx5/week vs. Placebo	Improved PFS [4]	Maintenance therapy after chemo; basis for regulatory filing [4]
Endometrial Cancer	Phase II	IV, 12.5 mg QDx5 every 2 weeks	Single-agent activity [4]	Met primary endpoint; active in metastatic disease [4]
Endometrial Cancer	Phase II	Oral, 40 mg QDx5/week	N/A	Activity in recurrent/metastatic setting [1]
Prostate Cancer	Phase II	Oral, 40 mg QDx5/week + Bicalutamide	PSA response [4]	Combination therapy vs. placebo + bicalutamide [4]
Advanced Solid Tumors	Phase I	Oral, 40 mg QDx5/week + Bevacizumab	Stable Disease (65%) [2]	Prolonged disease stabilization; RP2D established [2]
Head & Neck Cancer	Phase I	Oral, 20 mg QDx5/week + MK-0752	CR/PR (13%) [6]	Combination with Notch inhibitor; activity in HNSCC [6]

Safety and Tolerability Profile

The 5-days-on, 2-days-off schedule helps mitigate some of the characteristic class effects of mTOR inhibitors. Key adverse events (AEs) from clinical trials include [6] [2]:

- **Common AEs:** Mucositis/stomatitis, diarrhea, rash, asthenia, decreased appetite, thrombocytopenia, and hyperglycemia.
- **Serious AEs:** Bowel perforation was noted in a study combining **ridaforolimus** with bevacizumab, particularly in patients with prior abdominal radiotherapy [2].
- **Management:** Dose reductions or interruptions may be necessary for management of moderate to severe AEs. Proactive monitoring and management of mucositis and metabolic changes are recommended.

Conclusion and Future Directions

The intermittent "**40 mg oral, 5 days on/2 days off**" schedule is a well-characterized and practical regimen for **ridaforolimus** administration, which helps balance anti-tumor efficacy with manageable toxicity. Future research may further define its utility in combination with other targeted agents across a broader spectrum of malignancies.

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